N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted at the 4th position with a methyl group and at the 5th position with a pyridin-3-yl moiety. The thioether linkage connects the triazole ring to an acetamide group, which is further substituted with a 2-ethyl-6-methylphenyl aromatic system. Its molecular formula is C₂₁H₂₃N₅O₂S, with synonyms including ZINC2388385 and STL339458 .
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-4-14-8-5-7-13(2)17(14)21-16(25)12-26-19-23-22-18(24(19)3)15-9-6-10-20-11-15/h5-11H,4,12H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRKIJPZZJUNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial, antiviral, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N5OS, with a molecular weight of approximately 367.5 g/mol. The compound features:
- Triazole ring : Known for its role in various biological activities.
- Pyridine ring : Enhances interactions with biological targets.
- Sulfanyl group : Contributes to the compound's reactivity and potential biological interactions.
These structural components facilitate hydrogen bonding and π–π interactions with amino acid residues in proteins, which are crucial for modulating biological activity .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of key enzymes or receptors within microbial cells. For instance, it has shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Antiviral Activity
The compound has also demonstrated potential antiviral properties , possibly through interference with viral replication processes or by modulating host immune responses. The presence of the triazole ring is particularly important as it is known to interact with viral enzymes, inhibiting their function .
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties . In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a potential application in treating inflammatory diseases .
Study 1: Antimicrobial Activity Assessment
In a controlled study, the antimicrobial efficacy of this compound was evaluated using the broth microdilution method against several bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings highlight the compound's potential as an antimicrobial agent .
Study 2: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory effects of the compound in PBMC cultures. The study found that treatment with N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yield)-4H -1,2,4-triazol -3-yil]sulfanyl}acetamide significantly reduced cytokine levels compared to control groups:
| Treatment | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
|---|---|---|
| Control | 1500 | 1200 |
| Compound Treatment | 600 | 400 |
This reduction in cytokine levels suggests that the compound could be beneficial in managing inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of this compound primarily differ in substituents on the triazole ring and the acetamide-linked aryl group. Below is a detailed comparison:
Substituent Variations on the Triazole Ring
- Pyridine vs. Pyrazine Substitution: Replacement of the pyridin-3-yl group with pyrazin-2-yl (as in N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) introduces an additional nitrogen atom in the heterocyclic ring.
Ethyl vs. Methyl Substitution at Triazole Position 4 :
The compound 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide () features an ethyl group instead of methyl at the 4th position. This modification increases steric bulk, which could alter conformational flexibility or intermolecular interactions .
Variations in the Acetamide-Linked Aryl Group
2-Ethyl-6-methylphenyl vs. Biphenyl Systems :
The compound N-(biphenyl-2-yl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () substitutes the 2-ethyl-6-methylphenyl group with a biphenyl system. The extended aromatic system may enhance lipophilicity, influencing membrane permeability or metabolic stability .- 4-Chlorophenyl and Acetylamino Substitutions: N-(4-chlorophenyl)-2-{[4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl]acetamide () and N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () demonstrate how halogenation or acetylamino groups on the aryl ring can modulate electronic effects and solubility .
Data Table: Structural and Analytical Comparison
Research Findings and Implications
- Synthetic Methods : The target compound and its analogs are synthesized via 1,3-dipolar cycloaddition or alkylation reactions, as seen in and . For example, describes the use of pyridine and zeolite catalysts under reflux conditions to generate triazole-acetamide hybrids .
- Spectroscopic Characterization : Compounds in this class are routinely characterized by HRMS and IR spectroscopy. For instance, reports IR peaks for C=O (1678 cm⁻¹) and C-Cl (785 cm⁻¹), which are critical for functional group identification .
- Potential Bioactivity: While direct data for the target compound are lacking, structurally related hydroxyacetamide derivatives () exhibit antiproliferative activity, suggesting that substituent optimization could tailor biological effects .
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis of this triazole-acetamide derivative typically involves multi-step protocols:
- Step 1: Formation of the triazole core via cyclization of thiosemicarbazides or condensation reactions.
- Step 2: Sulfanyl-acetamide coupling using α-chloroacetamide intermediates in the presence of KOH or NaH .
- Step 3: Functionalization of the pyridinyl and aryl groups under controlled temperatures (e.g., 150°C reflux) with catalysts like Zeolite Y-H or pyridine .
Critical Conditions:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF, ethanol, or pyridine | Enhances solubility of intermediates |
| Temperature | 120–150°C | Drives cyclization and coupling |
| Catalysts | Zeolite Y-H, coupling agents | Reduces side reactions |
Q. How is the compound structurally characterized to confirm purity and identity?
Methodological validation includes:
- NMR Spectroscopy: Assigns protons (¹H) and carbons (¹³C) to confirm substituent positions and rule out tautomeric forms .
- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks (using SHELX software for refinement) .
- HPLC: Quantifies purity (>95% threshold for biological assays) .
Q. What in vitro assays are used for initial bioactivity screening?
Common assays include:
- Antifungal Activity: Broth microdilution against Candida albicans (MIC determination) .
- Anti-exudative Activity: Carrageenan-induced rat paw edema models, comparing efficacy to reference drugs like diclofenac .
| Assay Type | Model System | Key Metrics | Reference Activity |
|---|---|---|---|
| Antifungal | C. albicans | MIC (µg/mL) | MIC ≤ 16 |
| Anti-exudative | Rat paw edema | Edema reduction (%) | 40–60% at 10 mg/kg |
Advanced Research Questions
Q. How can synthetic protocols be optimized for scalability and reproducibility?
- Design of Experiments (DoE): Statistical optimization of variables (e.g., solvent ratio, catalyst loading) using response surface methodology .
- Flow Chemistry: Continuous-flow reactors for precise control of exothermic steps (e.g., triazole cyclization) to minimize side products .
- Purification: Gradient chromatography with silica or reverse-phase columns to isolate isomers .
Q. What computational strategies predict target interactions and structure-activity relationships (SAR)?
- Molecular Docking: Simulates binding to fungal CYP51 or inflammatory COX-2 targets using AutoDock Vina .
- MD Simulations: Assesses stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR Modeling: Correlates substituent electronegativity (e.g., pyridinyl vs. phenyl) with bioactivity .
Q. How should researchers address contradictions in biological activity data across studies?
- Reproducibility Checks: Validate assays under standardized conditions (e.g., CLSI guidelines for antifungal testing) .
- Metabolite Profiling: LC-MS to identify degradation products or active metabolites influencing discrepancies .
- Target Validation: CRISPR knockout models to confirm mechanistic pathways .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
